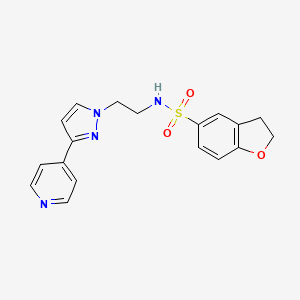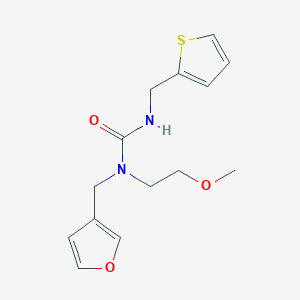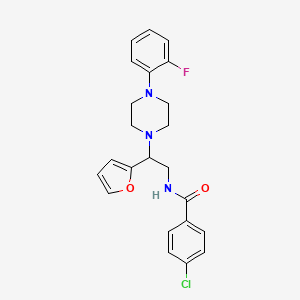
2-クロロ-4-(イソプロピル)-6-アミノ-1,3,5-トリアジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-isopropyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, pharmaceuticals, and materials science
科学的研究の応用
4-Chloro-6-isopropyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the production of herbicides and pesticides, leveraging its ability to disrupt biological pathways in plants and pests.
作用機序
Mode of Action
This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
For example, some triazines are known to inhibit photosynthesis in plants by blocking the electron transport chain
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar triazine compounds, it can be hypothesized that the compound may have cytotoxic effects, potentially leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other chemicals can affect the compound’s stability and its interaction with its target . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with isopropylamine. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with isopropylamine under controlled conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
類似化合物との比較
Atrazine: A widely used herbicide with a similar triazine structure, known for its effectiveness in controlling broadleaf weeds.
Simazine: Another herbicide with a triazine core, used for pre-emergence weed control.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine.
Uniqueness: 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more effective in penetrating biological membranes, while the chlorine atom provides a reactive site for further chemical modifications.
特性
IUPAC Name |
4-chloro-6-propan-2-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3(2)4-9-5(7)11-6(8)10-4/h3H,1-2H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQHKHCDLXKVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)


![N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B2473267.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)


![N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide](/img/structure/B2473279.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2473283.png)
